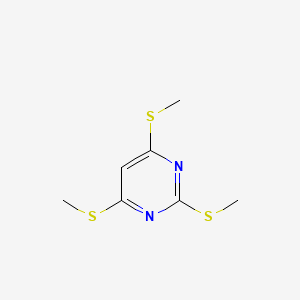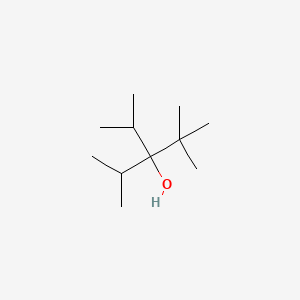
3-Pentanol, 3-isopropyl-2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- is an organic compound with the molecular formula C11H24O. It is a type of alcohol characterized by its branched structure, which includes three methyl groups and an isopropyl group attached to the pentanol backbone. This compound is also known by its IUPAC name, 2,2,4-trimethyl-3-isopropyl-3-pentanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- can be achieved through various organic reactions. One common method involves the Grignard reaction, where an appropriate alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a ketone or aldehyde to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone or aldehyde. The reaction is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum to facilitate the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Forms ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in the formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trimethyl-3-pentanol
- 3-Pentanol, 2,3,4-trimethyl-
- 3,3,4-Trimethyl-2-pentanol
Uniqueness
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to its linear counterparts. Additionally, the presence of multiple methyl groups and an isopropyl group enhances its hydrophobicity and influences its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
5457-41-0 |
|---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
2,2,4-trimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C11H24O/c1-8(2)11(12,9(3)4)10(5,6)7/h8-9,12H,1-7H3 |
InChI-Schlüssel |
SBZXSSDGPXFNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


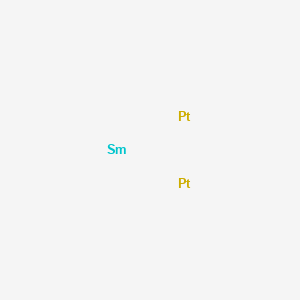
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

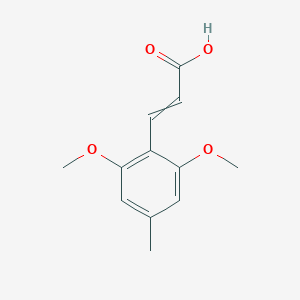

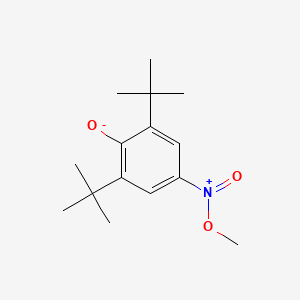
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)

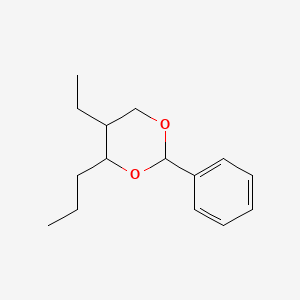

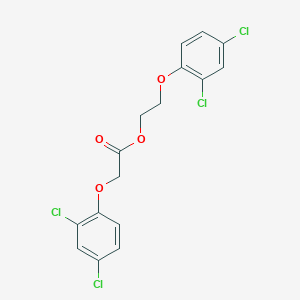
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
